![molecular formula C34H41Cl4N2OPRuS B12095321 Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12095321.png)
Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This complex features a ruthenium (Ru) center coordinated with a chiral ligand and dichloromethane (CH₂Cl₂).
- The chiral ligand contains a morpholine ring, an ethyl group, and a phenylmethylthio substituent.
- The compound’s structure is intricate, with the ruthenium atom at the core, surrounded by ligands and solvent molecules.
Preparation Methods
- Synthetic Routes :
- One common synthetic route involves reacting dichloromethane with rel-[N®]-N-[2-[®-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4ruthenium(II) in an appropriate solvent.
- Ligand exchange reactions can also yield this compound.
- Reaction Conditions :
- These reactions typically occur under inert atmosphere (argon or nitrogen) to prevent oxidation.
- Solvents like acetonitrile or dichloromethane are commonly used.
- Industrial Production :
- Industrial-scale production may involve variations of the above methods.
- Optimization for yield, purity, and cost-effectiveness is crucial.
Chemical Reactions Analysis
- Reactivity :
- The compound can undergo various reactions, including:
- Oxidation : Ruthenium can be oxidized to higher oxidation states.
- Reduction : Reduction of the Ru center.
- Substitution : Ligand substitution reactions.
- Common Reagents and Conditions :
- Oxidation: Oxidants like H₂O₂, O₂, or halogens.
- Reduction: Reducing agents (e.g., NaBH₄, H₂).
- Substitution: Other ligands (e.g., phosphines, amines).
- The compound can undergo various reactions, including:
- Major Products :
- Products depend on the specific reaction. For example:
- Oxidation may yield Ru(III) species.
- Substitution can lead to different ligand combinations.
- Products depend on the specific reaction. For example:
Scientific Research Applications
- Chemistry :
- Catalysis: Ruthenium complexes are catalysts in organic transformations.
- Asymmetric Synthesis: Chiral ligands contribute to enantioselective reactions.
- Biology/Medicine :
- Anticancer Properties: Ruthenium complexes show promise as potential anticancer agents.
- Imaging Agents: Some ruthenium complexes serve as imaging probes.
- Industry :
- Fine Chemicals: Used in specialty chemical synthesis.
- Materials Science: Ruthenium-based materials (e.g., sensors, coatings).
Mechanism of Action
- Anticancer Activity :
- Ruthenium complexes interact with cellular components.
- Potential mechanisms include DNA binding, ROS generation, and apoptosis induction.
- Molecular Targets and Pathways :
- DNA: Ruthenium-DNA interactions affect gene expression.
- Enzymes: Inhibition of enzymes involved in cell proliferation.
- Signaling Pathways: Modulation of signaling cascades.
Comparison with Similar Compounds
- Uniqueness :
- The chiral ligand and coordination geometry distinguish this compound.
- Its reactivity profile and biological activity set it apart.
- Similar Compounds :
- Other ruthenium complexes with different ligands (e.g., arene, bipyridine).
- Compare their properties and applications.
Properties
Molecular Formula |
C34H41Cl4N2OPRuS |
|---|---|
Molecular Weight |
799.6 g/mol |
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-morpholin-4-ylethanamine;dichloromethane;dichlororuthenium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C15H24N2OS.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-15(5-3-1)14-19-13-7-16-6-8-17-9-11-18-12-10-17;2-1-3;;;/h1-15H;1-5,16H,6-14H2;1H2;2*1H;/q;;;;;+2/p-2 |
InChI Key |
UEMAKRJTXZLFON-UHFFFAOYSA-L |
Canonical SMILES |
C1COCCN1CCNCCSCC2=CC=CC=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




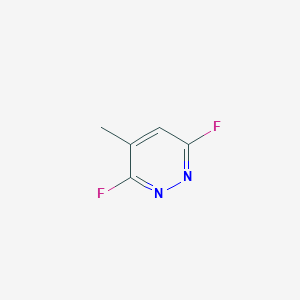
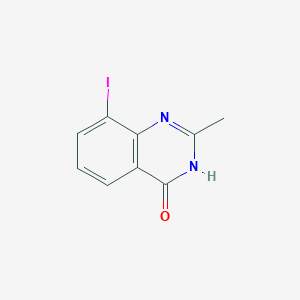
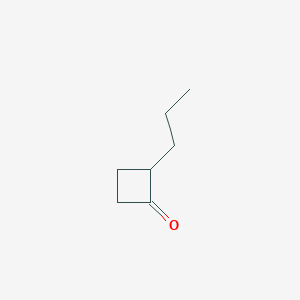
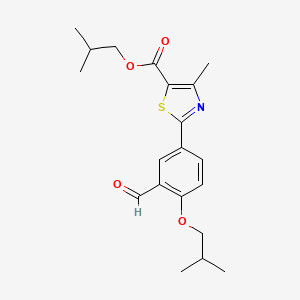
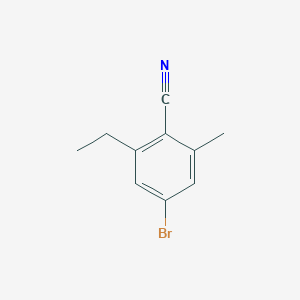
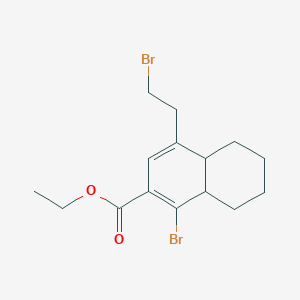


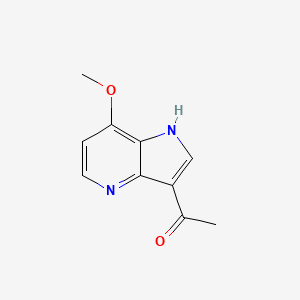
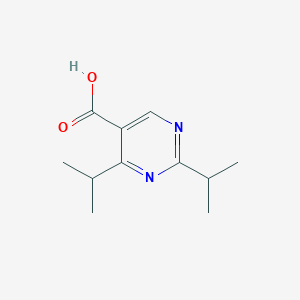
![Methyl 15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12095349.png)

